molecular formula C47H47NO15 B12286900 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose

2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl--D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose

Cat. No.: B12286900
M. Wt: 865.9 g/mol
InChI Key: SXBDUJNSEMCEPJ-UHFFFAOYSA-N
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Description

“2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” is a complex organic compound that belongs to the class of glycosylated derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” typically involves multiple steps, including glycosylation, acetylation, and benzylidene protection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl groups.

    Reduction: Reduction reactions can target the phthalimido group, converting it to an amine.

    Substitution: Substitution reactions may occur at the acetyl groups, leading to deacetylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic conditions can facilitate deacetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules, particularly those with glycosylated structures.

Biology

Biologically, glycosylated compounds are often studied for their interactions with proteins and enzymes, making them valuable in biochemical research.

Medicine

In medicine, such compounds may be investigated for their potential as drug candidates, particularly in targeting specific biological pathways.

Industry

Industrially, glycosylated derivatives can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” would depend on its specific application. Generally, glycosylated compounds interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-galactose
  • 2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-glucose

Uniqueness

The uniqueness of “2-O-(2-Deoxy-2-N-phthalimido-3,4,6-tri-O-acetyl–D-glucopyranosyl)-3-O-benzyl-4,6-O-benzylidene-D-mannose” lies in its specific glycosylation pattern and protective groups, which can influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C47H47NO15

Molecular Weight

865.9 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C47H47NO15/c1-27(49)54-25-35-38(58-28(2)50)40(59-29(3)51)37(48-43(52)33-21-13-14-22-34(33)44(48)53)46(60-35)63-42-41(55-23-30-15-7-4-8-16-30)39-36(26-57-45(62-39)32-19-11-6-12-20-32)61-47(42)56-24-31-17-9-5-10-18-31/h4-22,35-42,45-47H,23-26H2,1-3H3

InChI Key

SXBDUJNSEMCEPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OCC5=CC=CC=C5)OCC6=CC=CC=C6)N7C(=O)C8=CC=CC=C8C7=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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